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molecular formula C13H25NO2 B8707489 1,2,2,6,6-Pentamethyl-4-(oxiran-2-ylmethoxy)piperidine CAS No. 71882-90-1

1,2,2,6,6-Pentamethyl-4-(oxiran-2-ylmethoxy)piperidine

Cat. No. B8707489
M. Wt: 227.34 g/mol
InChI Key: OHCHSGWRBYWCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05616637

Procedure details

300 g (7.5 mol) of sodium hydroxide are dissolved in 300 g of water under an argon atmosphere in a 2.5 l sulfonation flask fitted with mechanical stirrer, condenser and 500 l dropping funnel. 750 ml of toluene, 48.4 g (0.15 mol) of tetrabutylammonium bromide and 257 g (1.5 mol) of 4-hydroxy-1,2,2,6,6-pentamethylpiperidine are added. 347 g of epichlorohydrin (3.75 mol) are added dropwise at 60° C. over the course of 1.5 hours, and the mixture is subsequently stirred at the same temperature for a further 4 hours. The reaction solution is poured in 3 l of ice water, and the organic phase is separated off, dried using sodium sulfate and evaporated. The residue is distilled at 0.05 mmHg over a Vigreux column, and the fraction of boiling point 71°-72° C. is collected. Yield: 205 g (60%). GC: >99%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
257 g
Type
reactant
Reaction Step Two
Quantity
48.4 g
Type
catalyst
Reaction Step Two
Quantity
347 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(C)C=CC=CC=1.[OH:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[N:14]([CH3:19])[C:13]([CH3:21])([CH3:20])[CH2:12]1.[CH2:22]([CH:24]1[O:26][CH2:25]1)Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:19][N:14]1[C:13]([CH3:21])([CH3:20])[CH2:12][CH:11]([O:10][CH2:22][CH:24]2[O:26][CH2:25]2)[CH2:16][C:15]1([CH3:17])[CH3:18] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
257 g
Type
reactant
Smiles
OC1CC(N(C(C1)(C)C)C)(C)C
Name
Quantity
48.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
347 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
ice water
Quantity
3 L
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at the same temperature for a further 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with mechanical stirrer, condenser
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 0.05 mmHg over a Vigreux column
CUSTOM
Type
CUSTOM
Details
the fraction of boiling point 71°-72° C. is collected

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CN1C(CC(CC1(C)C)OCC1CO1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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